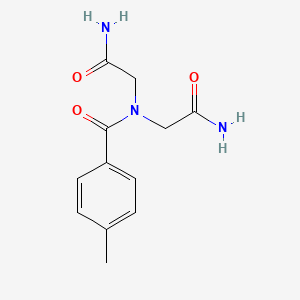
2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate, also known as DCPA, is a selective herbicide that is widely used in agriculture to control broadleaf weeds in crops such as corn, soybeans, and wheat. DCPA is a member of the phenoxyacetate herbicide family, which includes other popular herbicides such as 2,4-D and MCPA. DCPA works by disrupting the growth and development of weeds, while leaving crops unharmed. In
Wissenschaftliche Forschungsanwendungen
2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate has been widely studied for its herbicidal properties, but it also has potential applications in other areas of scientific research. For example, 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate has been shown to inhibit the growth of certain fungi, making it a potential antifungal agent. 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate has also been studied for its potential as a growth regulator for plants. Additionally, 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate has been used as a tool in studies of plant physiology and biochemistry.
Wirkmechanismus
2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate works by inhibiting the growth and development of broadleaf weeds. It does this by interfering with the synthesis of certain plant hormones, which are necessary for normal growth and development. 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate also disrupts the function of certain enzymes involved in plant metabolism. These effects ultimately lead to the death of the weed.
Biochemical and Physiological Effects
2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate has been shown to have a number of biochemical and physiological effects on plants. For example, 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate can inhibit the activity of certain enzymes involved in photosynthesis, leading to a reduction in the amount of energy available to the plant. 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate can also disrupt the function of certain membrane proteins, leading to changes in membrane permeability and ion transport. These effects ultimately lead to the death of the plant.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate has a number of advantages as a tool for scientific research. It is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate is also highly selective, meaning that it targets only broadleaf weeds and does not harm crops or other plants. However, there are also limitations to the use of 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate in lab experiments. For example, 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate can be toxic to certain types of plants, making it unsuitable for use in studies of those plants. Additionally, 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate can have variable effects depending on the concentration and timing of application, which can make it difficult to control experimental conditions.
Zukünftige Richtungen
There are a number of potential future directions for research on 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate. One area of interest is the development of new formulations of 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate that are more effective and environmentally friendly. Another area of interest is the study of the molecular mechanisms underlying 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate's herbicidal activity, which could lead to the development of new herbicides with improved properties. Additionally, 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate could be studied for its potential as a tool in studies of plant physiology and biochemistry, as well as for its potential applications in other areas of scientific research.
Synthesemethoden
2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate can be synthesized through a multi-step process starting with 2,4-dimethylphenol and 4-chloro-3-methylphenoxyacetic acid. The two compounds are reacted together in the presence of a catalyst to form 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl) 2-(4-chloro-3-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-11-4-7-16(13(3)8-11)21-17(19)10-20-14-5-6-15(18)12(2)9-14/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTJDSFOWMOZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)COC2=CC(=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5873319.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5873323.png)
![3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5873330.png)
![2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B5873348.png)
![3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5873374.png)

![ethyl 1-[4-(dimethylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B5873384.png)
![1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5873386.png)


![4-[(3-methyl-2-thienyl)methyl]morpholine](/img/structure/B5873405.png)
![1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5873420.png)

![5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5873436.png)